5-(4-Chlorophenyl)pyrazin-2-amine
Overview
Description
5-(4-Chlorophenyl)pyrazin-2-amine is a chemical compound that belongs to the pyrazine family. It is characterized by the presence of a pyrazine ring substituted with a 4-chlorophenyl group and an amine group at the 2-position.
Mechanism of Action
Target of Action
5-(4-Chlorophenyl)pyrazin-2-amine is a derivative of pyrazole . Pyrazoles are known to exhibit a wide spectrum of biological properties and are considered medicinally significant heterocyclic nuclei . .
Mode of Action
Pyrazole derivatives, to which this compound belongs, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives have been found to exhibit a broad range of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)pyrazin-2-amine typically involves the reaction of 5-bromopyrazin-2-ylamine with 4-chlorophenylboric acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of 1,4-dioxane and methanol, with sodium carbonate as a base. The mixture is heated to 110°C for 2.5 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)pyrazin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Sodium Carbonate: Acts as a base in various reactions.
1,4-Dioxane and Methanol: Common solvents used in the synthesis of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield more complex pyrazine derivatives, while oxidation reactions can lead to the formation of pyrazine N-oxides.
Scientific Research Applications
5-(4-Chlorophenyl)pyrazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Environmental Science: It is used in research related to environmental pollutants and their degradation.
Industrial Research: The compound is explored for its potential use in the synthesis of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Oxadiazoles: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit various biological activities.
Pyrrolopyrazines: Similar to 5-(4-Chlorophenyl)pyrazin-2-amine, these compounds have a pyrazine ring and are studied for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a 4-chlorophenyl group and an amine group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVCMQGHHBAYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608802 | |
Record name | 5-(4-Chlorophenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-72-4 | |
Record name | 5-(4-Chlorophenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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